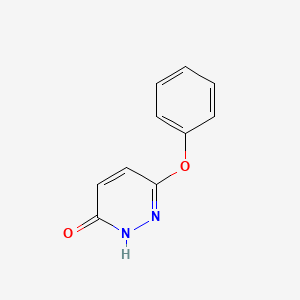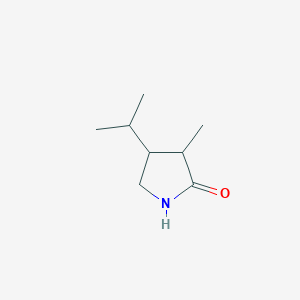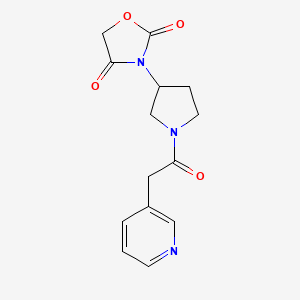![molecular formula C8H7BrFN3 B2676390 1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene CAS No. 1604420-37-2](/img/structure/B2676390.png)
1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene is a chemical compound with the molecular formula C8H7BrFN3 It is characterized by the presence of an azido group, a bromo group, and a fluorine atom attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline.
Azidation: The azido group is introduced through a reaction with sodium azide under suitable conditions.
Bromination: The bromine atom is introduced via a bromination reaction using bromine or a brominating agent.
Fluorination: The fluorine atom is introduced through a fluorination reaction using a fluorinating agent.
Industrial production methods may involve optimizing these steps to achieve high yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially forming nitro or other oxidized derivatives.
Common reagents used in these reactions include sodium azide, bromine, fluorinating agents, and reducing agents like hydrogen gas .
Applications De Recherche Scientifique
1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes, including enzyme interactions and protein labeling.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The azido group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This interaction can influence various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents .
Comparaison Avec Des Composés Similaires
1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene can be compared with similar compounds such as:
1-[(1R)-1-azidoethyl]-4-chloro-2-fluorobenzene: Similar structure but with a chlorine atom instead of bromine.
1-[(1R)-1-azidoethyl]-4-bromo-2-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
1-[(1R)-1-azidoethyl]-4-bromo-2-iodobenzene: Similar structure but with an iodine atom instead of fluorine.
These compounds share similar reactivity but differ in their specific chemical and physical properties, which can influence their applications and effectiveness in various research contexts .
Propriétés
IUPAC Name |
1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFN3/c1-5(12-13-11)7-3-2-6(9)4-8(7)10/h2-5H,1H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCSOVFDCLTGTC-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)F)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Br)F)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2676307.png)
![4-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B2676309.png)

![1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2676311.png)
![6-{[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B2676312.png)
![3-[2-(FURAN-3-YL)ETHYL]-1-(2-PHENYLETHYL)UREA](/img/structure/B2676313.png)
![5-Aminobicyclo[3.1.1]heptan-1-ol](/img/structure/B2676316.png)
![2-{1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2676318.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2676324.png)
![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2676326.png)
![N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2676327.png)


